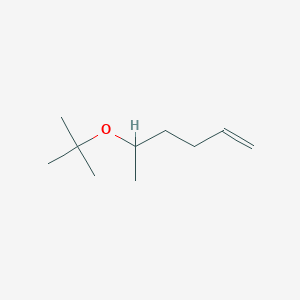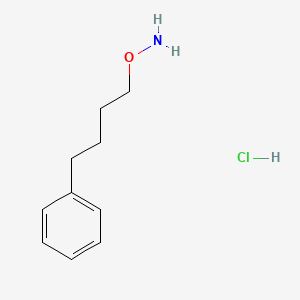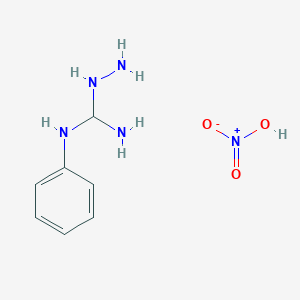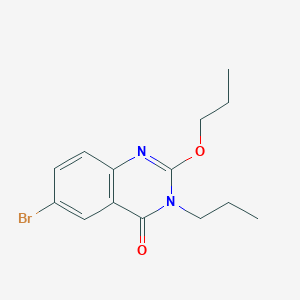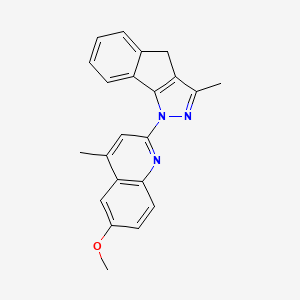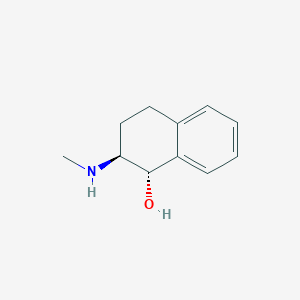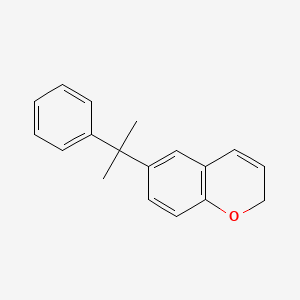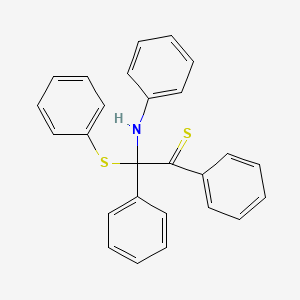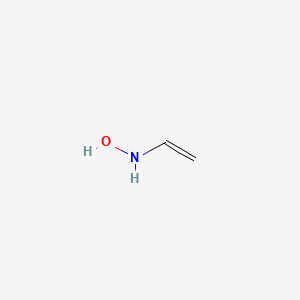
2,6-Dimethyl-5-oxoheptanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-5-oxoheptanal is an organic compound with the molecular formula C9H16O2. It is a ketone and an aldehyde, characterized by the presence of a carbonyl group (C=O) at the fifth position and two methyl groups at the second and sixth positions of the heptanal chain. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-5-oxoheptanal can be synthesized through various organic reactions. One common method involves the aldol condensation of 2,6-heptanedione, which can yield the desired product through an intramolecular aldol reaction . The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the six-membered ring product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-5-oxoheptanal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxylamine (NH2OH) can react with the carbonyl group to form oximes.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Oximes or hydrazones.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-5-oxoheptanal has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and metabolic studies.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-5-oxoheptanal involves its reactivity with nucleophiles and electrophiles. The carbonyl group acts as an electrophilic center, attracting nucleophiles to form various adducts. The compound can also undergo intramolecular reactions, such as aldol condensation, to form cyclic products .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Heptanedione: A diketone with similar reactivity but lacks the aldehyde group.
2,6-Dimethylheptanal: An aldehyde with similar structure but lacks the ketone group.
2,6-Dimethyl-5-heptenal: Similar structure but with a different functional group arrangement.
Uniqueness
2,6-Dimethyl-5-oxoheptanal is unique due to the presence of both ketone and aldehyde functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
146464-76-8 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2,6-dimethyl-5-oxoheptanal |
InChI |
InChI=1S/C9H16O2/c1-7(2)9(11)5-4-8(3)6-10/h6-8H,4-5H2,1-3H3 |
Clave InChI |
MKFPVXBFNKUTFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)CCC(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


